molecular formula C22H15NO6S B2728814 Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate CAS No. 670255-61-5

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate

Cat. No. B2728814
CAS RN: 670255-61-5
M. Wt: 421.42
InChI Key: BVKUPNBIPQGFGR-UHFFFAOYSA-N
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Description

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate, also known as MDASB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Metabolic Activation and Mutagenicity

Metabolic activation of certain hydrocarbons through sulfotransferase activity in rat liver has been studied extensively. The formation of electrophilic, mutagenic sulfuric acid ester metabolites from nonbay region hydrocarbons like 9-hydroxymethyl-10-methylanthracene (HMA) and 1-hydroxymethylpyrene (HMP) indicates a significant pathway for DNA and RNA adduct formation. These adducts, resulting from the metabolic activation, suggest the role of sulfotransferase in the mutagenicity and carcinogenicity of these compounds. The sulfonation process facilitates the transformation of hydroxymethyl hydrocarbons into their mutagenic and carcinogenic forms, contributing to our understanding of chemical carcinogenesis mechanisms (Surh et al., 1990).

Chemical Structure and Properties

The chemical structure of related compounds, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveals interesting properties like intra-molecular hydrogen bonding. This characteristic could influence the behavior of similar compounds in various environments, including biological systems. The orientations of side chains and the potential for hydrogen bonding play a role in the molecular interactions and stability of such compounds (Kimura & Hourai, 2005).

Electrophilic Sulfuric Acid Ester Metabolites in Carcinogenesis

Further supporting the concept of metabolic activation, studies have highlighted the formation of electrophilic sulfuric acid ester metabolites from hydroxymethyl aromatic hydrocarbons. This process, facilitated by rodent hepatic sulfotransferase activity, underlines the carcinogenic potential of methyl-substituted polycyclic aromatic hydrocarbons (PAHs). The activation of these compounds through sulfuric acid esterification represents a critical pathway for their mutagenic and carcinogenic effects (Surh & Miller, 1994).

Molecular Electronics and Photophysical Properties

The synthesis and transformation of anthracene derivatives highlight their potential applications in molecular electronics and photophysical studies. For instance, derivatives synthesized from diarylmethanol show promise as materials for molecular electronics, demonstrating the versatility of anthracene-based compounds in advanced technological applications (Bałczewski et al., 2006).

Anticancer Potential

Novel anthracene-9-sulfonyl derivatives have been evaluated for their anticancer activities, indicating the therapeutic potential of structurally related compounds. Certain derivatives displayed selective cytotoxic activity against various cancer cell lines, suggesting the relevance of anthracene sulfonamides in developing anticancer therapies. This highlights the ongoing research into the medicinal applications of anthracene derivatives and their potential as anticancer agents (Elserwy et al., 2020).

properties

IUPAC Name

methyl 2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO6S/c1-29-22(26)17-8-4-5-9-19(17)23-30(27,28)13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKUPNBIPQGFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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